A Technical Guide to the Physicochemical Properties of 4-(2,3-dihydroxyphenyl)butanoic Acid
A Technical Guide to the Physicochemical Properties of 4-(2,3-dihydroxyphenyl)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2,3-dihydroxyphenyl)butanoic acid is a phenolic acid derivative with potential applications in pharmaceutical and life sciences research. As with any compound of interest, a thorough understanding of its physicochemical properties is paramount for predicting its behavior in biological systems, designing effective delivery mechanisms, and developing analytical methods. This technical guide provides a comprehensive overview of the predicted physicochemical properties of 4-(2,3-dihydroxyphenyl)butanoic acid, detailed experimental protocols for their determination, a plausible synthetic route, and a discussion of its potential biological significance based on the known activities of related phenolic acids.
Predicted Physicochemical Properties
Due to a lack of extensive experimental data in publicly available literature, the following table summarizes the predicted physicochemical properties of 4-(2,3-dihydroxyphenyl)butanoic acid. These values are computationally derived and should be considered as estimates pending experimental verification.
| Property | Predicted Value |
| IUPAC Name | 4-(2,3-dihydroxyphenyl)butanoic acid |
| Chemical Formula | C₁₀H₁₂O₄ |
| Molecular Weight | 196.20 g/mol |
| Melting Point | Not available (predicted to be a solid at room temperature) |
| Boiling Point | Not available |
| Water Solubility | Moderately soluble (presence of polar hydroxyl and carboxylic acid groups) |
| pKa | ~4-5 (for the carboxylic acid), ~9-10 (for the phenolic hydroxyl groups) |
| LogP | ~1.5 - 2.0 |
Experimental Protocols for Physicochemical Property Determination
Accurate characterization of 4-(2,3-dihydroxyphenyl)butanoic acid requires empirical determination of its physicochemical properties. The following are standard experimental protocols that can be employed.
Melting Point Determination
The melting point of a solid compound is a crucial indicator of its purity.
Methodology:
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Sample Preparation: A small, finely powdered sample of dry 4-(2,3-dihydroxyphenyl)butanoic acid is packed into a capillary tube.
-
Apparatus: A calibrated melting point apparatus is used.
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Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
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Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[1][2][3][4][5] A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound.
Solubility Determination
Understanding the solubility of a compound in various solvents is essential for formulation and in-vitro assay development.
Methodology:
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Solvent Selection: A range of solvents of varying polarity should be tested (e.g., water, ethanol, acetone, dichloromethane, hexane).
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Procedure: A small, accurately weighed amount of 4-(2,3-dihydroxyphenyl)butanoic acid is added to a known volume of the solvent in a vial at a controlled temperature.
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Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) until equilibrium is reached (typically several hours).
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Quantification: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[6][7][8][9][10]
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is critical for predicting the ionization state of a molecule at a given pH.
Methodology (Potentiometric Titration):
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Solution Preparation: A solution of 4-(2,3-dihydroxyphenyl)butanoic acid of known concentration is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.[11][12]
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pH at the half-equivalence point corresponds to the pKa of the carboxylic acid. The pKa values of the phenolic hydroxyl groups can be determined if the titration is continued to higher pH values.[11][12]
LogP Determination
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and pharmacokinetic properties.
Methodology (Shake-Flask Method):
-
System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other.
-
Partitioning: A known amount of 4-(2,3-dihydroxyphenyl)butanoic acid is dissolved in one of the phases (typically the one in which it is more soluble). The two phases are then combined in a separatory funnel and shaken vigorously to allow for partitioning of the compound between the two layers.
-
Equilibration and Separation: The mixture is allowed to stand until the two phases have completely separated.
-
Quantification: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., HPLC-UV).[13][14][15]
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[14]
Plausible Synthetic Pathway
A plausible synthetic route to 4-(2,3-dihydroxyphenyl)butanoic acid can be envisioned starting from commercially available 2,3-dimethoxybenzaldehyde. This multi-step synthesis involves a Wittig reaction, followed by reduction and subsequent demethylation.
Caption: Plausible synthetic workflow for 4-(2,3-dihydroxyphenyl)butanoic acid.
Potential Biological Significance and Signaling Pathways
While specific biological activities of 4-(2,3-dihydroxyphenyl)butanoic acid are not well-documented, its structural similarity to other phenolic acids suggests it may possess similar biological functions. Phenolic acids are known to exhibit a wide range of activities, including antioxidant, anti-inflammatory, and antimicrobial effects.[16]
The antioxidant activity of phenolic acids is primarily attributed to their ability to scavenge free radicals and chelate metal ions, thereby protecting cells from oxidative damage.[16] This activity is often linked to the modulation of cellular signaling pathways involved in oxidative stress response, such as the Nrf2-Keap1 pathway.
References
- 1. pennwest.edu [pennwest.edu]
- 2. byjus.com [byjus.com]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. scribd.com [scribd.com]
- 7. youtube.com [youtube.com]
- 8. chem.ws [chem.ws]
- 9. quora.com [quora.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 13. chem.pg.edu.pl [chem.pg.edu.pl]
- 14. acdlabs.com [acdlabs.com]
- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 16. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
